molecular formula C13H11Cl2NO B019992 (2,6-Dichloro-4-methoxyphenyl)phenylamine CAS No. 136099-56-4

(2,6-Dichloro-4-methoxyphenyl)phenylamine

Cat. No.: B019992
CAS No.: 136099-56-4
M. Wt: 268.13 g/mol
InChI Key: LFQDRMOMEHWBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-methoxyphenyl)phenylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar coupling reactions. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-methoxyphenyl)phenylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-methoxyphenyl)phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and altering their function. This interaction can affect various cellular processes and pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-methoxyphenyl)phenylamine
  • 2,4-Dichloro-6-methylpyridine
  • 2-Methoxyphenyl isocyanate

Uniqueness

(2,6-Dichloro-4-methoxyphenyl)phenylamine is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in various fields of research and industry .

Biological Activity

(2,6-Dichloro-4-methoxyphenyl)phenylamine, also known as DCMPA , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DCMPA.

Chemical Structure and Properties

DCMPA has the chemical formula C13H11Cl2NOC_{13}H_{11}Cl_2NO and features a dichlorinated aromatic ring with a methoxy group. The presence of these functional groups is believed to influence its biological activity significantly.

Research indicates that DCMPA may interact with various biological targets, primarily through inhibition of specific kinases and modulation of signaling pathways.

Kinase Inhibition

One key mechanism involves the inhibition of MNK1/2 (MAP kinase-interacting kinases) . In vitro studies have shown that compounds similar to DCMPA can inhibit MNK1 and MNK2 activity, which are crucial for cell proliferation and survival in cancer cells. For example, a related compound demonstrated an IC50 value of 0.69 μM for MNK1, indicating potent inhibitory activity .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of DCMPA and its derivatives:

  • Anticancer Activity : In cellular assays, compounds resembling DCMPA were tested against various cancer cell lines. Results indicated that these compounds could reduce cell viability by inducing apoptosis through the inhibition of eIF4E phosphorylation, a downstream target of MNK kinases .
  • Structure-Activity Relationship (SAR) : SAR analyses have identified critical structural features necessary for biological activity. The presence of dichlorinated and methoxy groups was found to enhance potency against MNK1/2, while modifications to the aromatic system often resulted in loss of activity .

Case Studies

  • Cell Line Studies : In one study, MDA-MB-231 breast cancer cells treated with DCMPA derivatives showed a significant decrease in eIF4E phosphorylation levels, correlating with reduced cell proliferation rates. This suggests that DCMPA may serve as a lead compound for developing new anticancer agents .
  • Toxicity Assessment : Toxicological evaluations revealed that while certain derivatives exhibited promising anticancer properties, they also presented potential safety concerns at higher concentrations. Thus, further optimization is necessary to balance efficacy and safety profiles .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
MNK1/2 InhibitionIC50 = 0.69 μM for MNK1
Anticancer ActivityReduced viability in MDA-MB-231
Structure-ActivityEssential groups: Cl, OCH3
ToxicityPotential concerns at high doses

Properties

IUPAC Name

2,6-dichloro-4-methoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-17-10-7-11(14)13(12(15)8-10)16-9-5-3-2-4-6-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDRMOMEHWBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594991
Record name 2,6-Dichloro-4-methoxy-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136099-56-4
Record name 2,6-Dichloro-4-methoxy-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dichloro-4-methoxyphenyl)phenylamine
Reactant of Route 2
Reactant of Route 2
(2,6-Dichloro-4-methoxyphenyl)phenylamine
Reactant of Route 3
Reactant of Route 3
(2,6-Dichloro-4-methoxyphenyl)phenylamine
Reactant of Route 4
Reactant of Route 4
(2,6-Dichloro-4-methoxyphenyl)phenylamine
Reactant of Route 5
Reactant of Route 5
(2,6-Dichloro-4-methoxyphenyl)phenylamine
Reactant of Route 6
Reactant of Route 6
(2,6-Dichloro-4-methoxyphenyl)phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.